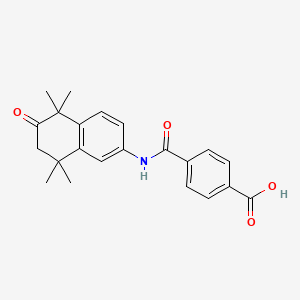

Keto Tamibarotene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Keto Tamibarotene, also known as 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid, is a synthetic retinoid. It is primarily used for its potential antineoplastic activity, particularly in the treatment of acute promyelocytic leukemia (APL). This compound is designed to overcome resistance to all-trans retinoic acid (ATRA) and is known for its high specificity and potency as a retinoic acid receptor (RAR) agonist .

Preparation Methods

The preparation of Keto Tamibarotene involves several synthetic steps:

Synthesis of the Dichloro Derivative: The diol precursor is reacted with hydrogen chloride to form the corresponding dichloro derivative.

Friedel–Crafts Alkylation: The dichloro derivative undergoes Friedel–Crafts alkylation with acetanilide in the presence of aluminum chloride to form a tetralin intermediate.

Hydrolysis: Basic hydrolysis of the tetralin intermediate yields the primary amine.

Acylation: The primary amine is acylated with the half acid chloride half ester from terephthalic acid to form the amide.

Final Hydrolysis: Basic hydrolysis of the ester group results in the formation of this compound.

Chemical Reactions Analysis

Keto Tamibarotene undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like aluminum chloride for substitution reactions.

Scientific Research Applications

Keto Tamibarotene has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of retinoid chemistry and receptor interactions.

Biology: The compound is studied for its effects on cell differentiation and proliferation.

Medicine: this compound is primarily researched for its therapeutic potential in treating acute promyelocytic leukemia and other cancers.

Mechanism of Action

Keto Tamibarotene exerts its effects by acting as a specific agonist for retinoic acid receptor alpha and beta. It binds to these receptors, leading to the activation of retinoid-responsive genes that regulate cell differentiation and proliferation. This mechanism is particularly effective in inducing differentiation of promyelocytic leukemia cells, thereby reducing the proliferation of malignant cells .

Comparison with Similar Compounds

Keto Tamibarotene is compared with other retinoids such as:

All-trans Retinoic Acid (ATRA): Unlike ATRA, this compound is more chemically stable and has a higher potency in inducing cell differentiation.

Fenretinide: Another synthetic retinoid, fenretinide, is used in cancer therapy but has a different mechanism of action and side effect profile.

This compound stands out due to its high specificity for retinoic acid receptor alpha and beta, making it a potent and targeted therapeutic agent in the treatment of acute promyelocytic leukemia .

Biological Activity

Keto Tamibarotene, a derivative of the selective retinoic acid receptor alpha (RARα) agonist tamibarotene, has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound operates primarily through its interaction with the RARα receptor. The compound binds to unliganded RARα receptors, leading to a transcriptional activation switch that promotes myeloid differentiation and inhibits cellular proliferation in RARA-overexpressing cells. This mechanism is crucial in combating malignancies characterized by RARα overexpression, such as certain subtypes of AML.

Key Mechanistic Insights:

- Transcriptional Activation : this compound induces the expression of retinoic acid response genes, facilitating differentiation in RARA-high cell lines.

- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against AML cell lines with high RARA expression.

- Synergistic Effects : When combined with other agents like azacitidine or decitabine, this compound has shown enhanced efficacy in RARA-high models compared to monotherapy.

Efficacy in Clinical Studies

Clinical investigations have focused on the relationship between RARA expression levels and treatment responses to this compound. A notable study (SY-1425-201) evaluated its efficacy in patients with AML and MDS, specifically targeting those with RARA overexpression.

Summary of Clinical Findings:

- Study Design : Phase 2 clinical trial assessing the efficacy of this compound in RARA-positive patients.

- Results : Patients exhibited deeper and more durable responses when treated with a combination of this compound and azacitidine compared to either agent alone.

- Biomarker Development : A novel blood-based biomarker test was developed to identify patients likely to benefit from treatment based on their RARA mRNA expression levels.

Case Studies

Several case studies illustrate the practical applications and outcomes associated with this compound therapy:

Case Study 1: AML Patient Response

A patient diagnosed with RARA-high AML received this compound combined with azacitidine. The treatment resulted in a significant reduction in blast cells and improved overall survival rates. This case underscores the importance of biomarker-driven therapy.

Case Study 2: MDS Treatment

In a cohort study involving MDS patients with elevated RARA levels, treatment with this compound led to increased hematological improvement rates compared to historical controls treated without targeted therapy.

Data Tables

The following table summarizes key findings from clinical studies related to this compound:

| Study | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| SY-1425-201 | AML/MDS patients (RARA-positive) | This compound + Azacitidine | Deeper responses than monotherapy |

| Case Study 1 | AML patient (RARA-high) | This compound + Azacitidine | Significant blast reduction |

| Case Study 2 | MDS patients (RARA-high) | This compound | Increased hematological improvement |

Properties

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXTAAIQIWIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652619 |

Source

|

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162661-91-8 |

Source

|

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.